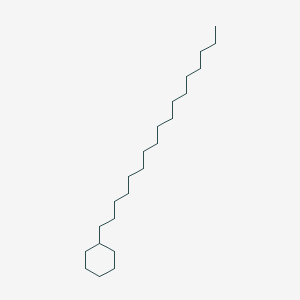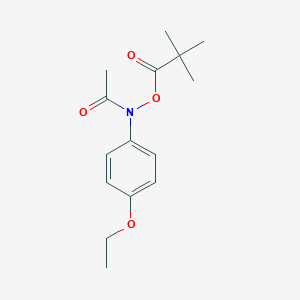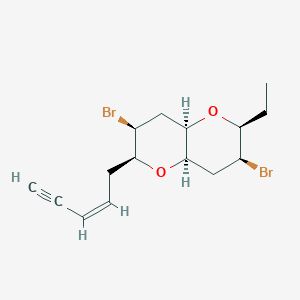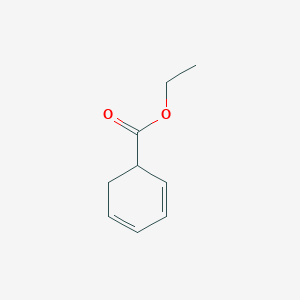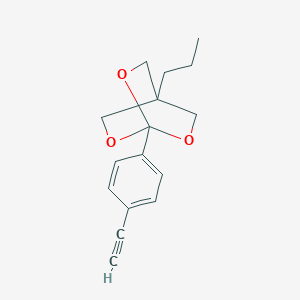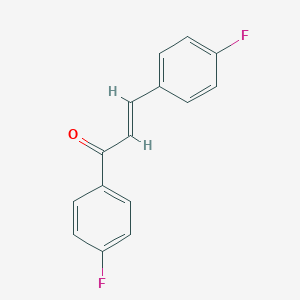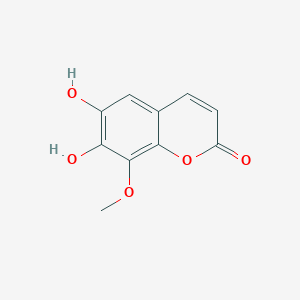
6,7-Dihydroxy-8-methoxycoumarin
Vue d'ensemble
Description
6,7-Dihydroxy-8-methoxycoumarin, also known as Fraxetin , is a hydroxycoumarin where the hydrogens at positions 7 and 8 have been replaced by hydroxy groups . It has roles as an Arabidopsis thaliana metabolite, an antimicrobial agent, an apoptosis inhibitor, an apoptosis inducer, an antioxidant, an anti-inflammatory agent, a hepatoprotective agent, an antibacterial agent, and a hypoglycemic agent .
Synthesis Analysis
The synthesis of 6,7-Dihydroxy-8-methoxycoumarin involves various methods. One method involves the reaction of 4-methyl-6,7-dihydroxycoumarin with triflic anhydride (Tf 2 O) in the presence of Et 3 N . Another method involves the use of 4-hydroxycoumarin .Molecular Structure Analysis
The molecular formula of 6,7-Dihydroxy-8-methoxycoumarin is C10H8O5 . The IUPAC name is 7,8-dihydroxy-6-methoxychromen-2-one . The InChI is InChI=1S/C10H8O5/c1-14-6-4-5-2-3-7 (11)15-10 (5)9 (13)8 (6)12/h2-4,12-13H,1H3 .Physical And Chemical Properties Analysis
6,7-Dihydroxy-8-methoxycoumarin has a molecular weight of 208.17 g/mol . It is soluble in ethanol and hydrochloric acid aqueous solution, slightly soluble in boiling water, and hardly soluble in ether .Applications De Recherche Scientifique
Catechol-O-methyltransferase Substrate : Aesculetin is a substrate for rat liver catechol-O-methyltransferase (COMT), leading to the production of highly fluorescent compounds like 7-hydroxy-6-methoxycoumarin (scopoletin) and 6-hydroxy-7-methoxycoumarin (Müller-Enoch, Seidl, & Thomas, 1976).
Effects on Mitosis and Respiration : Disubstituted coumarins, including 6,7-dihydroxycoumarin, reduce mitotic activity in meristematic cells, influencing cell division and growth (Kupidłowska, 2001).
Genotoxicity and Cytotoxicity : Aesculetin doesn't induce significant DNA damage in mouse organs and exhibits no cytotoxicity. It can modulate genotoxic effects of doxorubicin in blood and testicular cells (Marques, Salles, & Maistro, 2015).
Melanogenesis Enhancement : 8-Methoxycoumarin can enhance melanogenesis via the MAPK signaling pathway, which is useful in treating hypopigmentation disorders and hair depigmentation in the cosmetic industry (Chung, Kim, & Hyun, 2019).
Antimicrobial Effects : 7,8-Dihydroxy-6-methoxycoumarin and its analogues demonstrate potential as antimicrobial agents against foodborne pathogens, associated with membrane permeability changes (Yang, Park, Lee, Lee, & Lee, 2017).
Xanthine Oxidase Inhibition : The structure of 7-hydroxy coumarin, including 6-hydroxy groups, influences xanthine oxidase inhibition, which is relevant in the treatment of diseases like gout (Chang Ws & Chiang Hc, 1995).
Selective Cytotoxicity in Glioma Cell Lines : Coumarins from Pterocaulon species, including 6,7-dihydroxycoumarin, show selective cytotoxicity and apoptosis induction in glioma cells, with potential implications for cancer therapy (Vianna et al., 2012).
Propriétés
IUPAC Name |
6,7-dihydroxy-8-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-14-10-8(13)6(11)4-5-2-3-7(12)15-9(5)10/h2-4,11,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRQIGWFHQJJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1O)O)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydroxy-8-methoxycoumarin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



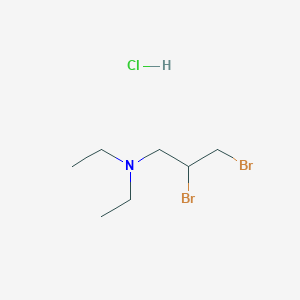
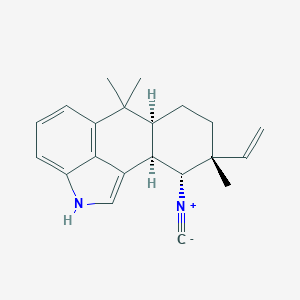
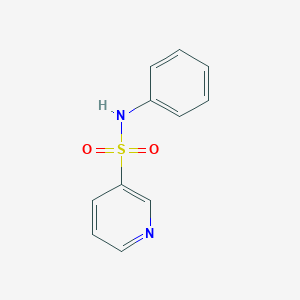
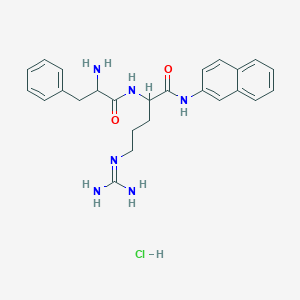
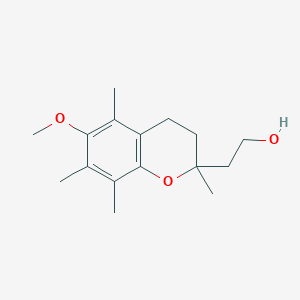
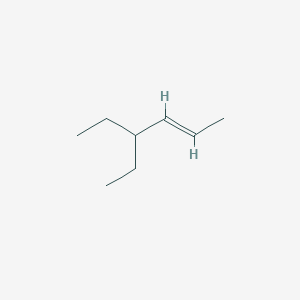
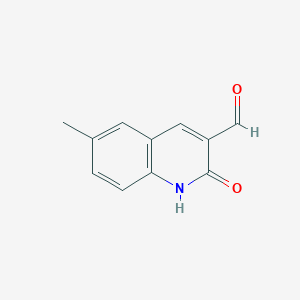
![Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B11325.png)
